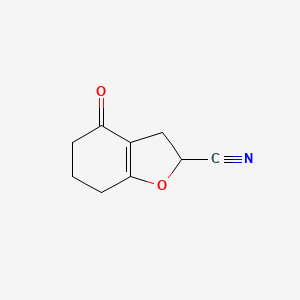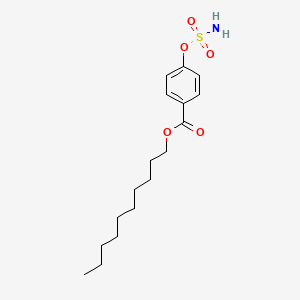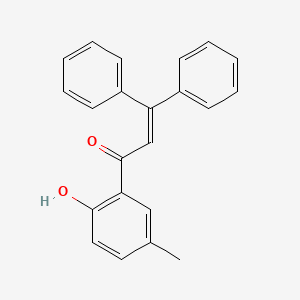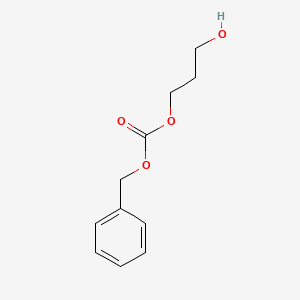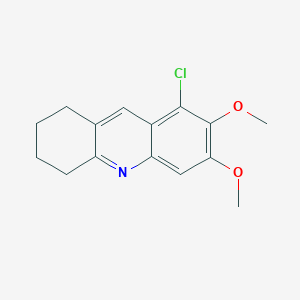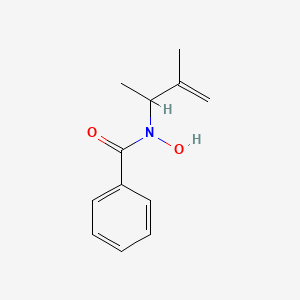![molecular formula C13H13NO7S B14242226 [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate CAS No. 215316-81-7](/img/structure/B14242226.png)
[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate is a complex organic compound that features a cyclopenta[d][1,3]oxazole ring system This compound is characterized by its unique structural elements, including a benzoyl group, an oxo group, and a hydrogen sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate typically involves multiple steps:
Formation of the cyclopenta[d][1,3]oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carbonyl compounds.
Introduction of the benzoyl group: This step usually involves a Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with the cyclopenta[d][1,3]oxazole ring in the presence of a Lewis acid catalyst.
Oxidation to introduce the oxo group: This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Sulfation to introduce the hydrogen sulfate group: This step involves the reaction of the compound with sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the benzoyl group to a benzyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Alcohols, amines, and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate can be compared with other similar compounds such as:
Cyclopenta[d][1,3]oxazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl-substituted heterocycles: Compounds with a benzoyl group attached to different heterocyclic systems, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which can impart unique chemical and biological properties.
Properties
CAS No. |
215316-81-7 |
|---|---|
Molecular Formula |
C13H13NO7S |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H13NO7S/c15-12(8-4-2-1-3-5-8)14-11-9(20-13(14)16)6-7-10(11)21-22(17,18)19/h1-5,9-11H,6-7H2,(H,17,18,19)/t9-,10-,11-/m1/s1 |
InChI Key |
UPGVMCDFISTTMW-GMTAPVOTSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1OC(=O)N2C(=O)C3=CC=CC=C3)OS(=O)(=O)O |
Canonical SMILES |
C1CC(C2C1OC(=O)N2C(=O)C3=CC=CC=C3)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


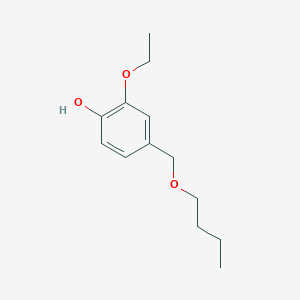
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
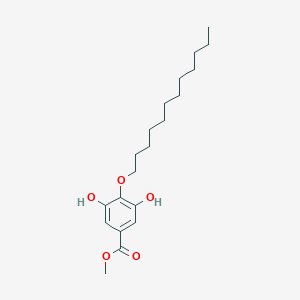
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
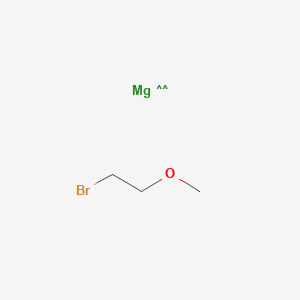
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
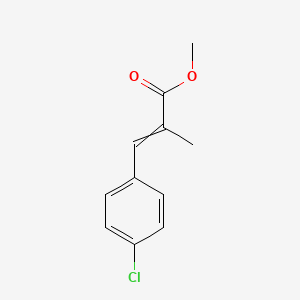
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
